4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines an indazole and thiazole moiety. Its chemical formula is and it possesses unique properties that make it a subject of interest in medicinal chemistry and pharmaceutical research. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.
The synthesis of 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. A common approach includes the condensation of 1H-indazole with thiazole derivatives under specific reaction conditions.
The molecular structure of 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine features:
This structure contributes to its biological activity and interaction with target proteins.
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine can participate in various chemical reactions:
These reactions often require careful control of conditions such as temperature, pH, and concentration to optimize yield and selectivity.
The mechanism of action for compounds like 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine typically involves:
Studies have shown that similar compounds exhibit activity against various cancer cell lines, suggesting potential pathways through which they exert their effects.
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for pharmaceutical formulations.
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine has potential applications in:
Research continues into its efficacy and safety profiles, aiming to develop new therapeutic agents based on its structure.
The molecular hybrid 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine exemplifies strategic pharmacophore fusion in medicinal chemistry. The 1H-indazole moiety contributes a bicyclic aromatic system with hydrogen bond donor/acceptor capacity (N1-H and N2) and π-stacking capability. This scaffold is prevalent in kinase inhibitors, exemplified by compounds targeting c-Jun N-terminal kinase (JNK) and vascular adhesion protein-1 (VAP-1). For instance, derivatives like 5-{3-[4-(methylethyl)phenyl]-1H-indazol-5-yl}-2H-1,2,3,4-tetrazole show potent JNK2 inhibition for inflammatory diseases [3].
Conjugation at the indazole C5 position (as in 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine) preserves the hydrogen-bonding topology critical for ATP-competitive kinase binding. The thiazole ring introduces a sulfur heteroatom enhancing membrane permeability and a metabolically stable thioether linkage. Its 2-amine group (-NH₂) acts as a hydrogen-bond donor, often engaging catalytic residues in enzyme active sites. This dual functionality enables simultaneous interaction with hydrophobic pockets and polar regions of biological targets [5] [7].
Table 1: Biological Activities of Indazole-Thiazole Hybrid Derivatives
Compound Structure | Target | Biological Activity | Reference |
---|---|---|---|
5-{3-[4-(methylethyl)phenyl]-1H-indazol-5-yl}-2H-tetrazole | JNK2 | Anti-inflammatory (RA, osteoarthritis) | [3] |
3-(1H-benzimidazol-2-yl)-1,3-thiazole | VAP-1 | IC₅₀ = 0.019 μM (human) | [2] |
2-(1H-Indazol-5-yl)-N-cyclohexylimidazo[1,2-a]pyrimidin-3-amine | Kinases (Src family) | Antiproliferative | [7] |
The 1,3-thiazol-2-amine unit is a privileged scaffold due to its versatile hydrogen-bonding profile and metabolic stability. In 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine, the exocyclic -NH₂ group functions as a:
Synthetic accessibility enhances this moiety’s utility. Methods like palladium-catalyzed coupling (vinyl azides + KSCN) or copper-mediated reactions (oxime acetates + isothiocyanates) enable efficient 2-aminothiazole derivatization. These routes support the generation of libraries for structure-activity relationship (SAR) studies, crucial for optimizing target affinity [5] [10].
Indazole-thiazole hybrids demonstrate superior target engagement compared to monocyclic counterparts due to synergistic pharmacophore effects:
Binding Affinity and Selectivity
Hybrid scaffolds like 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine exhibit enhanced kinase inhibition versus isolated indazoles or thiazoles. The indazole’s planar rigidity positions the thiazole-2-amine for optimal hydrogen bonding with catalytic residues (e.g., hinge region residues in kinases). For instance, indazole-thiazole derivatives show >10-fold higher JNK2 affinity than 5-substituted indazoles lacking the thiazole unit [3] [7].
Metabolic Stability
The thiazole ring’s low susceptibility to oxidative metabolism complements indazole’s moderate metabolic lability. Hybridization reduces clearance in hepatic microsomes, extending half-life in vivo. This contrasts with all-oxygen heterocycles (e.g., furan derivatives), which often exhibit rapid CYP450-mediated degradation [5] [9].
Bioactivity Spectrum
Table 2: Target Selectivity Profile of Hybrid vs. Monocyclic Analogues
Scaffold Type | Kinase Inhibition | Antimicrobial Activity | VAP-1 Inhibition |
---|---|---|---|
Indazole-thiazole hybrids | +++ (JNK2, Src family) | ++ | +++ |
Monocyclic thiazoles | + | +++ | + |
5-Substituted indazoles | ++ | - | - |
(+++ = potent; ++ = moderate; + = weak; - = negligible) [2] [3] [5]
Hybrids uniquely balance dual kinase/VAP-1 inhibition, unlike monocyclic thiazoles (predominantly antimicrobial) or indazoles (primarily kinase-focused). This polypharmacology is advantageous for complex diseases like diabetic macular edema, where VAP-1 inhibitors like 37b (thiazole-indazole analogue) show oral activity [2].
Synthetic Versatility
The C5 position of indazole allows direct coupling with 4-thiazolyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution. This modularity enables rapid analogue synthesis compared to fused bicyclic systems (e.g., thiazolo[3,2-a]pyrimidines), which require complex cyclizations [5] [7] [10].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6